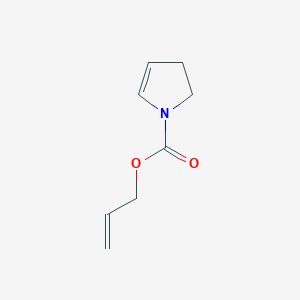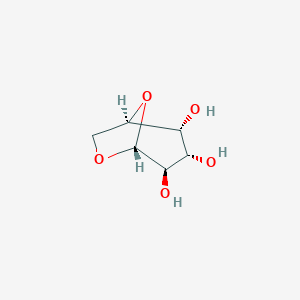
1,6-Anhydro-alpha-D-galactopyranose
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of "1,6-Anhydro-alpha-D-galactopyranose" derivatives has been a subject of extensive study. For instance, Bochkov and Kalinevitch (1974) synthesized 3,6-anhydro-α-D-galactopyranose derivatives from 2,3,4-tri-O-acetyl-6-O-tosyl-α-D-galactopyranosyl bromide through a series of reactions involving condensation and acetylation (Bochkov & Kalinevitch, 1974). Such methods highlight the complex pathways required to achieve the anhydro configuration in galactopyranose molecules.
Molecular Structure Analysis
The molecular structure of anhydro-galactopyranose derivatives has been extensively analyzed using techniques such as X-ray crystallography and NMR spectroscopy. Lamba et al. (1990) investigated the structure of neocarrabiose, a compound related to 3,6-anhydro-alpha-D-galactopyranose, providing insights into its solid-state and solution-phase conformations (Lamba et al., 1990).
Wissenschaftliche Forschungsanwendungen
Specific Scientific Field
This application falls under the field of Marine Biotechnology .
Comprehensive and Detailed Summary of the Application
Carrageenans are sulfated polysaccharides isolated from marine red algae. They share a common backbone of D-galactose alternately linked by α (1,3) and β (1,4) glycosidic linkages . The structural components of the polysaccharide mainly consist of 3,6-anhydro-α-D-galactose and β-D-galactose-4-sulfate . Carrageenans have found several industrial applications, especially in food, pharmaceutical, and cosmetic industries .
Detailed Description of the Methods of Application or Experimental Procedures
The carrageenan quality is investigated by FT-IR, 1H, and 13C NMR spectroscopies, and methods of analysis . The polysaccharide is composed predominantly of kappa carrageenan with a small amount of iota carrageenan and 6-O-methylated carrageenan .
Thorough Summary of the Results or Outcomes Obtained
Carrageenans have exceptional physicochemical features and emulsifying, thickening, gelling, and stabilizing abilities . They can be degraded into lower molecular weight oligosaccharides, which have been reported to have promising pharmacological properties and potential therapeutic applications .
High Resolution NMR of Carrageenans
Specific Scientific Field
This application falls under the field of Nuclear Magnetic Resonance (NMR) Spectroscopy .
Comprehensive and Detailed Summary of the Application
Carrageenans are composed of alternating 3-linked β-D-galactopyranose (G-units) and 4-linked α-D-galactopyranose (D-units) or 4-linked 3,6-anhydro-α-D-galactopyranose (DA-units), forming the disaccharide repeating unit of carrageenans . High-resolution NMR is used to study the structure and properties of these carrageenans .
Detailed Description of the Methods of Application or Experimental Procedures
The carrageenan structures are studied using high-resolution NMR . The NMR spectra provide information about the structural components of the polysaccharide, including the presence of the 3,6-anhydro-bridge on the 4-linked galactose residue and the position and number of sulfate groups .
Thorough Summary of the Results or Outcomes Obtained
The NMR studies help in understanding the complex carrageenan structures and their properties . This information is crucial for their application in various industries .
Synthesis of 1,6-anhydro-α-D-galactofuranose
Specific Scientific Field
This application falls under the field of Organic Chemistry .
Comprehensive and Detailed Summary of the Application
1,6-Anhydro-α-D-galactofuranose is synthesized for various research applications . The synthesis process involves the deprotection of the 6-hydroxy group of galactofuranosides .
Detailed Description of the Methods of Application or Experimental Procedures
The synthesis process involves the deprotection of the 6-hydroxy group of galactofuranosides . This affects the pattern of H-6 and H-6’ in the 1H NMR spectrum, effectively equalizing them .
Thorough Summary of the Results or Outcomes Obtained
The synthesis of 1,6-anhydro-α-D-galactofuranose provides a useful compound for various research applications . The NMR spectrum obtained provides valuable information about the structure of the synthesized compound .
Carrageenases: Promising Marine Enzymes
Specific Scientific Field
This application falls under the field of Marine Biotechnology .
Comprehensive and Detailed Summary of the Application
Carrageenases are enzymes produced only by marine bacterial species . These enzymes are endohydrolases that hydrolyze the internal β 1,4 linkages in carrageenans and produce a series of homologous even-numbered oligosaccharides .
Detailed Description of the Methods of Application or Experimental Procedures
Carrageenases hydrolyze the internal β 1,4 linkages in carrageenans . This process results in the production of a series of homologous even-numbered oligosaccharides .
Thorough Summary of the Results or Outcomes Obtained
The oligosaccharides produced by carrageenases have various biological and physiological activities including anti-tumor, anti-inflammation, anti-viral, anti-coagulation, etc . Carrageenase enzymes also have other applications related to the biomedical field, bioethanol production, prevention of red algal bloom, obtaining algal protoplasts, etc .
NIST Chemistry WebBook
Specific Scientific Field
This application falls under the field of Chemistry .
Comprehensive and Detailed Summary of the Application
The NIST Chemistry WebBook provides access to data compiled and distributed by NIST under the Standard Reference Data Program .
Thorough Summary of the Results or Outcomes Obtained
The NIST Chemistry WebBook provides valuable data for researchers and scientists .
Safety And Hazards
Zukünftige Richtungen
Agar, derived from red algae, is a hydrophilic polysaccharide and is mainly comprised of 1,3-linked β-D-galactopyranose and 1,4-linked 3,6-anhydro-α-L-galactopyranose or agarobiose. As one typical renewable biopolymer, agar has been used in the design and development of biodegradable packaging films .
Eigenschaften
IUPAC Name |
(1R,2R,3S,4R,5S)-6,8-dioxabicyclo[3.2.1]octane-2,3,4-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O5/c7-3-2-1-10-6(11-2)5(9)4(3)8/h2-9H,1H2/t2-,3+,4+,5-,6+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWNIBLMWSKIRAT-PHYPRBDBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(C(C(O1)O2)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2[C@@H]([C@@H]([C@H]([C@@H](O1)O2)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,6-Anhydro-alpha-D-galactopyranose | |
CAS RN |
644-76-8 | |
| Record name | 1,6-Anhydro-beta-D-galactopyranose | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Methyl-2-azaspiro[4.5]decane-1,3-dithione](/img/structure/B20743.png)

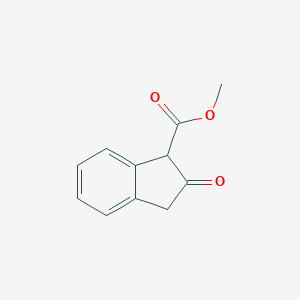
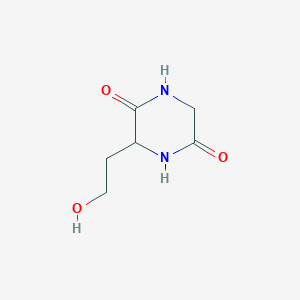
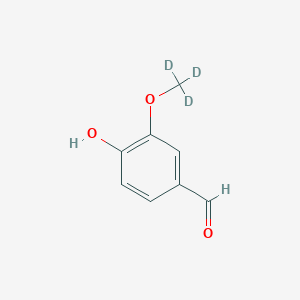
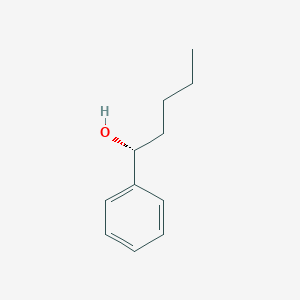


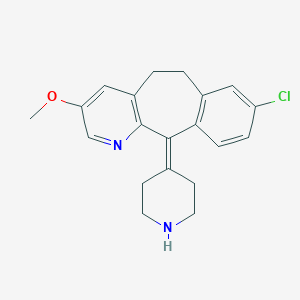

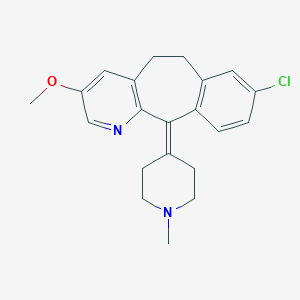
![8-Chloro-3-methoxy-11-(1-methyl-4-piperidinyl)-6,11-dihydro-5H-benzo[5,6]-cyclohepta[1,2-b]pyridin-11-ol](/img/structure/B20781.png)
